molecular formula C35H32N12Na2O9S2 B589818 disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate CAS No. 130201-55-7

disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate

Cat. No.: B589818
CAS No.: 130201-55-7
M. Wt: 874.816
InChI Key: YNFSTYWIIDYVLJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety linked to a triazine ring and morpholine group, making it a versatile chemical in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) typically involves multiple steps:

    Formation of the Triazine Core: The triazine core is synthesized through the reaction of cyanuric chloride with morpholine under controlled conditions.

    Attachment of Benzenesulfonic Acid Groups: The benzenesulfonic acid groups are introduced via sulfonation reactions, often using sulfuric acid or oleum.

    Coupling Reactions: The final step involves coupling the triazine core with the benzenesulfonic acid groups through diazotization and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and triazine moieties.

    Reduction: Reduction reactions may target the azo linkages within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and triazine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent for various organic synthesis reactions, including the formation of complex aromatic compounds and polymers.

Biology

In biological research, it serves as a probe for studying enzyme interactions and as a component in biochemical assays.

Medicine

Industry

Industrially, it is used in the production of dyes, pigments, and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine core can form stable complexes with metal ions, while the morpholine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid used in various industrial applications.

    p-Toluenesulfonic acid: Another aromatic sulfonic acid with similar catalytic properties.

    Methanesulfonic acid: A smaller sulfonic acid used as a catalyst and reagent in organic synthesis.

Uniqueness

The uniqueness of Benzenesulfonic acid, 3,3’-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2) lies in its complex structure, which combines multiple functional groups, allowing for diverse reactivity and applications. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

130201-55-7

Molecular Formula

C35H32N12Na2O9S2

Molecular Weight

874.816

IUPAC Name

disodium;N-[2-[[4-morpholin-4-yl-6-[2-(1-oxidoethylideneamino)-4-[(3-sulfophenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-5-[(3-sulfophenyl)diazenyl]phenyl]ethanimidate

InChI

InChI=1S/C35H34N12O9S2.2Na/c1-21(48)36-31-19-25(45-43-23-5-3-7-27(17-23)57(50,51)52)9-11-29(31)38-33-40-34(42-35(41-33)47-13-15-56-16-14-47)39-30-12-10-26(20-32(30)37-22(2)49)46-44-24-6-4-8-28(18-24)58(53,54)55;;/h3-12,17-20H,13-16H2,1-2H3,(H,36,48)(H,37,49)(H,50,51,52)(H,53,54,55)(H2,38,39,40,41,42);;/q;2*+1/p-2

InChI Key

YNFSTYWIIDYVLJ-UHFFFAOYSA-L

SMILES

CC(=NC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC3=NC(=NC(=N3)N4CCOCC4)NC5=C(C=C(C=C5)N=NC6=CC(=CC=C6)S(=O)(=O)O)N=C(C)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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